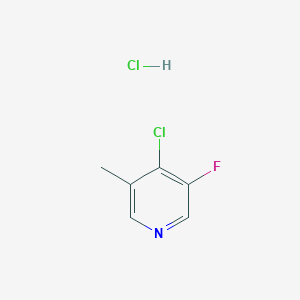

4-Chloro-3-fluoro-5-methylpyridine HCL

CAS No.:

Cat. No.: VC19766296

Molecular Formula: C6H6Cl2FN

Molecular Weight: 182.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6Cl2FN |

|---|---|

| Molecular Weight | 182.02 g/mol |

| IUPAC Name | 4-chloro-3-fluoro-5-methylpyridine;hydrochloride |

| Standard InChI | InChI=1S/C6H5ClFN.ClH/c1-4-2-9-3-5(8)6(4)7;/h2-3H,1H3;1H |

| Standard InChI Key | FPGHYVOXDXKLDO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=CC(=C1Cl)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-chloro-3-fluoro-5-methylpyridine hydrochloride, reflects its pyridine backbone substituted with chlorine (C4), fluorine (C3), and a methyl group (C5), with a hydrochloride counterion. The planar aromatic ring system facilitates π-π stacking interactions, while electron-withdrawing halogens enhance electrophilic substitution reactivity.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆Cl₂FN |

| Molecular Weight | 182.02 g/mol |

| IUPAC Name | 4-chloro-3-fluoro-5-methylpyridine; hydrochloride |

| Canonical SMILES | CC1=CN=CC(=C1Cl)F.Cl |

| InChI Key | FPGHYVOXDXKLDO-UHFFFAOYSA-N |

| PubChem CID | 155885417 |

The crystal structure remains unelucidated in public databases, but computational models predict a monoclinic lattice stabilized by hydrogen bonding between the hydrochloride ion and pyridine nitrogen.

Spectroscopic Characteristics

-

NMR: The ¹H NMR spectrum exhibits a singlet for the methyl protons (δ ~2.5 ppm) and deshielded aromatic protons due to electron-withdrawing halogens (δ ~8.1–8.5 ppm).

-

Mass Spectrometry: ESI-MS shows a base peak at m/z 146.98 corresponding to [C₆H₅ClFN]⁺, with isotopic clusters indicative of chlorine and fluorine.

Synthesis and Industrial Production

Halogenation and Alkylation Pathways

The synthesis of 4-chloro-3-fluoro-5-methylpyridine hydrochloride typically involves sequential halogenation and alkylation steps:

-

Chlorination: Pyridine is first chlorinated at the 4-position using PCl₅ in a polar aprotic solvent.

-

Fluorination: Subsequent treatment with HF or KF introduces fluorine at the 3-position under controlled temperatures (60–80°C).

-

Methylation: A Friedel-Crafts alkylation with methyl chloride installs the C5 methyl group.

-

Salt Formation: The free base is protonated with HCl gas in anhydrous ethanol to yield the hydrochloride salt.

Process Optimization

Industrial-scale production employs continuous flow reactors to enhance yield (>85%) and purity (>98%). Key parameters include:

-

Temperature: Maintained at 50–70°C to minimize side reactions.

-

Pressure: Elevated pressures (1.5–2.0 atm) accelerate gas-phase reactions.

-

Catalysts: Lewis acids like FeCl₃ improve regioselectivity during halogenation.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at C4 undergoes facile substitution with nucleophiles (e.g., amines, alkoxides). For example, reaction with sodium methoxide in DMF yields 4-methoxy-3-fluoro-5-methylpyridine:

Oxidation and Reduction

-

Oxidation: Treatment with KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid, forming 4-chloro-3-fluoro-5-pyridinecarboxylic acid.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, though this is rarely utilized due to loss of aromaticity.

Applications in Pharmaceutical and Agrochemical Industries

Drug Intermediate

The compound’s halogenated structure is pivotal in synthesizing kinase inhibitors and antipsychotics. For instance, it serves as a precursor to FGFR (fibroblast growth factor receptor) inhibitors under clinical trial for oncology.

Herbicide Development

In agrochemistry, derivatives of 4-chloro-3-fluoro-5-methylpyridine exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume